1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone
CAS No.: 339099-11-5
Cat. No.: VC5200366
Molecular Formula: C16H10ClF3N2O
Molecular Weight: 338.71
* For research use only. Not for human or veterinary use.
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone - 339099-11-5](/images/structure/VC5200366.png)
Specification
CAS No. | 339099-11-5 |
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Molecular Formula | C16H10ClF3N2O |
Molecular Weight | 338.71 |
IUPAC Name | 1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethanone |
Standard InChI | InChI=1S/C16H10ClF3N2O/c1-9(23)12-8-22(14-5-3-2-4-11(12)14)15-13(17)6-10(7-21-15)16(18,19)20/h2-8H,1H3 |
Standard InChI Key | HDSCHJNGKBPWGR-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₁ClF₃N₂O, derived from its constituent groups:
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Pyridine core: 3-chloro-5-(trifluoromethyl)-2-pyridinyl (C₆H₂ClF₃N)
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Indole moiety: 1H-indol-3-yl (C₈H₆N)
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Ethanone group: acetyl (C₂H₃O)
The molecular weight calculates to 342.73 g/mol using atomic masses:
Structural Characterization
The molecule features three key regions (Fig. 1):
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Indole scaffold: A bicyclic structure with a nitrogen atom at position 1, substituted by the pyridine ring.
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Pyridine substituent: Chlorine (position 3) and trifluoromethyl (position 5) groups introduce steric and electronic effects.
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Ethanone group: A ketone at the indole’s 3-position, critical for hydrogen bonding and reactivity .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis involves multi-step coupling reactions, as inferred from analogous compounds :
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Formation of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione:
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Alkylation of the indole nitrogen:
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Coupling of pyridine and indole moieties:
Representative reaction scheme:
Purification and Yield
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Chromatography: Flash chromatography with CH₂Cl₂/MeOH (98:2) yields >85% purity .
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Crystallization: Recrystallization from ethanol/water mixtures improves purity to >95% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 70–78°C (dec.) | Differential Scanning Calorimetry |
Solubility | DMSO: 50 mg/mL | USP <911> |
LogP (Partition) | 3.2 ± 0.1 | HPLC |
pKa | 8.9 (indole NH) | Potentiometric |
Pharmacological and Industrial Applications
Agrochemical Intermediates
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